Dimethylcrocetin
Description
Contextualization within Apocarotenoid Research
Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids. oup.com Crocetine and its esters, including crocetine dimethyl ester, are key members of this group and are responsible for the characteristic red color of saffron. oup.comamegroups.org The biosynthesis of these compounds from the cleavage of zeaxanthin (B1683548) is a significant area of study in plant biochemistry. oup.com Research in this field often focuses on understanding the enzymatic pathways, such as the role of carotenoid cleavage dioxygenases (CCDs), and the genetic regulation involved in the production of these valuable molecules. oup.comnih.gov The study of crocetine dimethyl ester provides insights into the broader mechanisms of apocarotenoid metabolism and function in plants.
Overview of Historical and Contemporary Research Significance
Historically, research on saffron and its components, including crocetine dimethyl ester, has been driven by its use as a spice, dye, and in traditional medicine. nih.govamegroups.cn Early studies focused on the isolation and structural elucidation of these compounds. drugfuture.com Contemporary research has expanded to investigate the chemical and biological properties of crocetine dimethyl ester, particularly its antioxidant activity. glpbio.comchemicalbook.comchemsrc.com This has led to explorations of its potential applications in various fields, though this article will not delve into specific therapeutic uses. The synthesis of crocetine dimethyl ester has also been a significant area of research, with various methods being developed to improve yield and efficiency. nih.govresearchgate.net
Current Research Landscape and Challenges
The current research landscape for crocetine dimethyl ester is vibrant, with ongoing efforts to understand its synthesis, properties, and potential applications. A major challenge lies in the efficient and cost-effective production of the compound. While it can be extracted from natural sources like saffron, the low yield and high cost of saffron cultivation make this approach economically challenging for large-scale production. nih.gov Consequently, significant research is focused on developing synthetic and biosynthetic methods.
Chemical synthesis of crocetine dimethyl ester has been achieved through various reactions, including the Wittig and Wittig-Horner reactions. nih.gov However, these methods can be complex and may result in a mixture of isomers, requiring further purification. researchgate.net Biosynthetic approaches, utilizing engineered microorganisms or plant cell cultures, offer a promising alternative for sustainable production, though yields are currently a limiting factor. nih.gov
Another challenge is the inherent instability of the polyene structure of crocetine dimethyl ester, which is sensitive to light, heat, and pH. smolecule.comnih.gov This necessitates careful handling and storage conditions for research purposes. phytopurify.com Furthermore, its poor solubility in water presents challenges for certain experimental designs and applications. nih.gov
Future research will likely focus on optimizing synthetic and biosynthetic production methods to increase yields and reduce costs. Further investigation into the chemical properties and reactivity of crocetine dimethyl ester will also be crucial for advancing its scientific understanding.
Interactive Data Tables
Table 1: Chemical Properties of Crocetine Dimethyl Ester
| Property | Value | Source |
| Molecular Formula | C22H28O4 | smolecule.comchemicalbook.comchemsrc.com |
| Molecular Weight | 356.46 g/mol | smolecule.comdrugfuture.comchemicalbook.com |
| Melting Point | 222 °C | chemicalbook.com |
| Appearance | Orange to red solid | chemicalbook.com |
| Solubility | Soluble in DMSO | glpbio.comchemicalbook.com |
Table 2: Synthetic Approaches to Crocetine Dimethyl Ester
| Synthesis Method | Key Reagents | Reported Yield | Source |
| Wittig Reaction | 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate | 78.6% | nih.gov |
| Multi-step Synthesis | Furan (starting material) | 38% (overall) | researchgate.net |
| Patented Synthesis | 3,7-dimethyloctatrienemthanal, methyl 2-bromopropionate | Not specified | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHRKGZZFWUQZ-QORFUXSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316719 | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-54-6 | |
| Record name | Dimethylcrocetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5892-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCETIN DIMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Natural Occurrence of Crocetine Dimethyl Ester Precursors
Enzymatic Pathways Leading to Crocetin (B7823005) and Crocin (B39872)
The biosynthesis of crocetin and its glycosylated derivatives, crocins, is a multi-step enzymatic process. The pathway is initiated from the carotenoid zeaxanthin (B1683548), which itself is produced via the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org
The initial and pivotal step in crocetin biosynthesis is the oxidative cleavage of zeaxanthin. frontiersin.org This reaction is catalyzed by a specific type of enzyme known as a carotenoid cleavage dioxygenase (CCD). In Crocus sativus, the enzyme responsible is identified as CsCCD2, which cleaves the 7,8 and 7',8' double bonds of zeaxanthin. nih.govnih.gov This cleavage results in the formation of crocetin dialdehyde (B1249045) and 3-OH-β-cyclocitral. nih.gov In other plants, such as Gardenia jasminoides and Buddleja davidii, different CCDs, belonging to the CCD4 subfamily, are responsible for this cleavage. nih.govmdpi.com
Following the formation of crocetin dialdehyde, aldehyde dehydrogenases (ALDHs) catalyze its conversion to crocetin. nih.govfrontiersin.org Specifically, in Crocus sativus, the enzyme CsALDH3I1 has been shown to efficiently convert crocetin dialdehyde into crocetin. nih.gov
The subsequent conversion of crocetin to crocins, which are water-soluble and stable apocarotenoid glycosides, is mediated by UDP-glucosyltransferases (UGTs). nih.govfrontiersin.org These enzymes catalyze the transfer of glucose molecules to both ends of the crocetin molecule. frontiersin.org In Crocus sativus, UGTCs2 and UGT74AD1 are two of the key enzymes involved in this glycosylation process, leading to the formation of various crocin derivatives. nih.govnih.gov Another enzyme, UGT91P3, is responsible for the final glucosylation steps in saffron. mdpi.com In Gardenia jasminoides, the enzymes UGT75L6 and UGT94E5 are involved in the primary and secondary glycosylation of crocetin, respectively. nih.gov
Table 1: Key Enzymes in Crocetin and Crocin Biosynthesis
| Enzyme Family | Specific Enzyme (Plant Source) | Substrate | Product | Role |
| Carotenoid Cleavage Dioxygenase (CCD) | CsCCD2 (Crocus sativus) | Zeaxanthin | Crocetin dialdehyde | Initiates the crocin biosynthetic pathway. nih.govnih.gov |
| Carotenoid Cleavage Dioxygenase (CCD) | GjCCD4a (Gardenia jasminoides) | Zeaxanthin | Crocetin dialdehyde | Initiates the crocin biosynthetic pathway. nih.gov |
| Aldehyde Dehydrogenase (ALDH) | CsALDH3I1 (Crocus sativus) | Crocetin dialdehyde | Crocetin | Converts crocetin dialdehyde to crocetin. nih.gov |
| UDP-Glycosyltransferase (UGT) | CsUGT74AD1 (Crocus sativus) | Crocetin | Crocin-1, Crocin-2' | Glycosylation of crocetin. nih.gov |
| UDP-Glycosyltransferase (UGT) | UGT91P3 (Crocus sativus) | Crocetin glucosides | Higher crocins | Final glucosylation steps. mdpi.com |
| UDP-Glycosyltransferase (UGT) | UGT75L6 (Gardenia jasminoides) | Crocetin | Crocetin monoglucosyl and diglucosyl esters | Primary glycosylation of crocetin. nih.gov |
| UDP-Glycosyltransferase (UGT) | UGT94E5 (Gardenia jasminoides) | Crocetin glucosides | Crocins with gentiobiose groups | Secondary glycosylation of crocetin. nih.gov |
The fundamental building blocks for carotenoids, including the crocetin precursor zeaxanthin, are derived from the isoprenoid biosynthetic pathways. nih.gov Plants utilize two primary pathways for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxyxylulose-5-phosphate (DXP) pathway, which takes place in plastids. nih.govhhu.de
The biosynthesis of carotenoids, which are the precursors to crocetin, occurs in the plastids and therefore utilizes the MEP/DXP pathway. hhu.de This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form DXP. hhu.de Through a series of enzymatic reactions, DXP is converted to IPP and DMAPP. nih.gov These C5 units are then sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor for all carotenoids. frontiersin.org
From GGPP, a series of desaturation and cyclization reactions lead to the formation of various carotenoids, ultimately resulting in zeaxanthin. nih.gov The metabolic flux towards the crocin pathway from these carotenoid precursors is a highly regulated process. nih.gov
Metabolic Precursors and Derivatives in Biological Systems
Crocetin is the central metabolic precursor in the biosynthesis of a variety of related compounds found in nature. In biological systems, crocetin is primarily derived from the enzymatic cleavage of zeaxanthin. nih.gov Once formed, crocetin serves as the substrate for glycosylation reactions, leading to the formation of a series of crocins. frontiersin.org These crocins can have varying numbers of glucose or gentiobiose moieties attached to the carboxylic acid ends of the crocetin backbone. mdpi.com
Crocetin itself is considered a bioactive metabolite. nih.gov When crocins are ingested orally, they are hydrolyzed in the gut to crocetin, which is then absorbed. rsc.org Recent research on the metabolism of crocins and crocetin by human gut microbiota has identified several new microbial metabolites. These include dihydro- and tetrahydro-crocetins, which are formed through the reduction of double bonds, and di-demethyl-crocetin, resulting from demethylation reactions. rsc.org The decarboxylation and subsequent chain shortening of the crocetin molecule could potentially lead to the formation of various fatty acids. rsc.org
In addition to these naturally occurring derivatives, crocetin has been chemically modified to produce various synthetic derivatives, such as crocetin amide derivatives, with the aim of improving properties like solubility. nih.gov
Synthetic Methodologies and Chemical Derivatization of Crocetine Dimethyl Ester
Total Synthesis Approaches
The complete chemical synthesis of crocetine dimethyl ester can be achieved through several established reaction pathways, each offering distinct advantages in terms of efficiency and stereochemical control.
Esterification Methods
A straightforward approach to obtaining crocetine dimethyl ester involves the esterification of crocetin (B7823005), which can be sourced from natural products like the gardenia yellow pigment. In a typical procedure, the pigment is treated with anhydrous methanol (B129727) in the presence of a base, such as sodium methoxide. This reaction converts the dicarboxylic acid crocetin into its corresponding dimethyl ester. Subsequent recrystallization can yield crocetine dimethyl ester with high purity, reportedly reaching 98.8%. nih.govfrontiersin.orgresearchgate.net This method leverages a readily available natural starting material for a direct conversion to the desired ester.
Wittig Reaction and its Variants
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone strategies for constructing the carbon-carbon double bonds of the polyene chain in crocetine dimethyl ester. rsc.org One documented synthesis involves the reaction of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde with γ-chloro methyl tiglate, achieving a yield of 78.6%. nih.govfrontiersin.orgresearchgate.net The Wittig-Horner reaction, a variant, has also been employed for this purpose. sioc-journal.cn These reactions are valued for their reliability in forming C=C bonds with good stereocontrol, which is crucial for establishing the all-trans configuration typical of carotenoids. The synthesis often involves the condensation of a phosphonium (B103445) ylide (or a phosphonate (B1237965) carbanion) with an aldehyde or ketone. google.com For instance, the synthesis can proceed by reacting a C10 dialdehyde (B1249045) with a C5 phosphorane salt. researchgate.net
Dienol Ether Condensation Reaction
The dienol ether condensation reaction represents another significant pathway for the synthesis of crocetine dimethyl ester and its precursors. google.com This method involves the Lewis acid-catalyzed condensation of a dienol ether with an α,β-unsaturated acetal (B89532). google.com This approach allows for the step-wise extension of the polyene chain. For example, efficient syntheses of crocetin esters have been described starting from fumaraldehyde (B1234199) bis-dimethylacetal, where the key steps involve reactions with alkyl vinyl or alkyl propenyl ethers promoted by an acidic ionic liquid. researchgate.net
Synthesis of Crocetine Dimethyl Ester Intermediates
The total synthesis of crocetine dimethyl ester relies on the efficient preparation of key building blocks. One such crucial intermediate is a C10 dialdehyde.
Synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde
The compound 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a C10 dialdehyde, is a fundamental intermediate in the synthesis of carotenoids, including crocetine dimethyl ester. google.comgoogleapis.com This light-yellow solid is stable at room temperature but sensitive to oxidants. google.comgoogleapis.com
Several synthetic routes to this dialdehyde have been developed. One patented method involves a multi-step process starting from acetaldehyde (B116499) diethyl acetal and ethyl-(1-propenyl)-ether. google.comgoogleapis.compatentbuddy.com The sequence includes the formation of 1,1,3-triethoxy-2-methyl-butane, followed by pyrolysis to 1-methoxy-2-methyl-1,3-butadiene. This intermediate is then chlorinated and converted to a phosphonium salt. The final steps involve condensation and hydrolysis to yield the target dialdehyde. google.comgoogleapis.compatentbuddy.com
Another approach utilizes the Horner-Wadsworth-Emmons (HWE) reaction, starting from (E)-4-chloro-2-methylbut-2-enal, which is first protected as a dimethyl acetal. This is followed by an HWE coupling with a phosphonate reagent and subsequent deprotection to give the desired dialdehyde. A two-step stereoselective synthesis has also been reported, beginning with the ring-opening ozonolysis of cycloocta-1,3,5,7-tetraene.
| Starting Materials | Key Reactions | Product |
| Gardenia Yellow Pigment, Methanol, Sodium Methoxide | Esterification | Crocetine Dimethyl Ester nih.govfrontiersin.orgresearchgate.net |
| 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate | Wittig Reaction | Crocetine Dimethyl Ester nih.govfrontiersin.orgresearchgate.net |
| Fumaraldehyde bis-dimethylacetal, Alkyl vinyl/propenyl ethers | Dienol Ether Condensation | Crocetin Esters researchgate.net |
| Furan | Multi-step synthesis including oxidation and Wittig reactions | Crocetine Dimethyl Ester researchgate.net |
| Acetaldehyde diethyl acetal, Ethyl-(1-propenyl)-ether | Multi-step synthesis including condensation and hydrolysis | 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde google.comgoogleapis.compatentbuddy.com |
| (E)-4-chloro-2-methylbut-2-enal | Horner-Wadsworth-Emmons (HWE) Reaction | 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde |
| Cycloocta-1,3,5,7-tetraene | Ring-Opening Ozonolysis | 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde |
Synthesis of γ-chloro methyl tiglate
The synthesis of crocetin dimethyl ester can be achieved via the Wittig reaction, a cornerstone of organic chemistry for creating carbon-carbon double bonds. In a notable synthetic route, crocetin dimethyl ester was produced with a yield of 78.6% by reacting 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde with γ-chloro methyl tiglate. nih.gov This makes γ-chloro methyl tiglate a crucial, specifically designed reactant for this process.
While detailed protocols for the synthesis of γ-chloro methyl tiglate itself are specialized, the preparation of related compounds, known as γ-halotiglates, is documented in chemical literature. capes.gov.bracs.org These methods provide a basis for its synthesis, which would likely involve the stereoselective halogenation of a suitable tiglic acid ester precursor. The "tiglate" structure refers to an ester of tiglic acid, (E)-2-methyl-2-butenoic acid. The "γ-chloro" designation indicates that a chlorine atom is attached to the carbon atom at the "gamma" position relative to the carbonyl group of the ester.
The Wittig reaction relies on the reaction of this chloro-substituted reactant with a phosphonium ylide derived from 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde to form the extended polyene backbone of crocetin dimethyl ester.
Table 1: Reactants for Wittig Synthesis of Crocetine Dimethyl Ester
| Reactant | Role |
|---|---|
| 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde | Provides the central C8 backbone of the final molecule. |
Derivatization Strategies for Modified Crocetine Compounds
Crocetin's inherent structure, a polyene dicarboxylic acid, results in poor solubility in both water and most organic solvents, which restricts its bioavailability and dose-dependent effects. nih.govatamanchemicals.com To overcome these limitations, structural modifications are employed to create derivatives with enhanced physicochemical and biological properties. nih.govatamanchemicals.com
Conjugation with Amines for Enhanced Properties
A primary strategy to improve the properties of crocetin is through amidation, which involves conjugating the carboxylic acid groups with various amines. nih.gov This modification can significantly increase the solubility of the resulting crocetin derivatives. The introduction of amide groups can increase the potential for hydrogen bond formation, thereby improving solubility. nih.govnih.gov
In one study, crocetin was conjugated with ethylamine (B1201723) and 4-fluorobenzylamine (B26447). nih.gov The synthesis of these crocetin amide derivatives can be achieved by reacting crocetin with the desired amine in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), with triethylamine (B128534) (Et3N) as a base. nih.gov The resulting derivatives showed a marked increase in aqueous solubility compared to the parent crocetin molecule. nih.gov
Table 2: Enhanced Solubility of Amine-Conjugated Crocetin Derivatives
| Compound | Solubility in Water (µg/mL) | Fold Increase vs. Crocetin |
|---|---|---|
| Crocetin | 1.238 | - |
| Crocetin-ethylamine conjugate | 24.20 | 19.55x |
| Crocetin-4-fluorobenzylamine conjugate | 15.20 | 12.28x |
Data sourced from a study on synthesized crocetin derivatives. nih.gov
This enhanced solubility is expected to improve the pharmacological activity of the compounds. nih.gov Beyond simple amides, crocetin can also form organic amine salts by reacting with an organic amine in a solvent like dimethylformamide. nih.gov
Structural Modifications for Solubility and Bioactivity
The two terminal carboxylic acid groups of crocetin are primary targets for structural modifications aimed at improving solubility and bioactivity. nih.govatamanchemicals.com Esterification and amidation are the most common and effective strategies. nih.gov
Amidation, as detailed previously, is another powerful tool. By replacing the carboxylic acid groups with amide linkages, researchers can introduce a variety of functional groups. atamanchemicals.comnih.gov Conjugating crocetin with molecules like ethylamine and 4-fluorobenzylamine not only enhances solubility but has also been shown to improve the anti-proliferative effects on various tumor cell lines and increase anti-inflammatory efficacy. nih.gov The modification with N-atoms and hydrophilic groups is considered a promising strategy for enhancing both the solubility and the biological effects of crocetin. nih.gov These chemical modifications are crucial for developing crocetin-based compounds with potential therapeutic applications. atamanchemicals.comnih.gov
Molecular and Cellular Mechanisms of Action of Crocetine Dimethyl Ester
Modulation of Oxidative Stress Pathways
Crocetin (B7823005) and its related compounds exhibit potent antioxidant properties by directly neutralizing harmful reactive oxygen species (ROS) and by bolstering the body's intrinsic antioxidant defense systems. This dual action helps protect cells from oxidative damage, a key factor in the development of numerous chronic diseases. nih.govmdpi.com
Free Radical Scavenging Activity
The chemical structure of crocetin, characterized by a polyene chain, allows it to effectively scavenge free radicals. mdpi.com Studies have demonstrated this direct antioxidant capability through various assays. For instance, crocin (B39872), which is hydrolyzed to crocetin in the body, shows significant radical scavenging activity in the DPPH (2,2'-diphenyl-1-picrylhydrazyl) assay. nih.govmdpi.com This test measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thereby neutralizing it. nih.gov Additionally, the Oxygen Radical Absorbance Capacity (ORAC) assay, which evaluates the capacity to inhibit the action of peroxyl radicals, has confirmed the antioxidant power of these compounds. nih.govmdpi.com While crocetin and its glycosides possess moderate quenching activity against singlet oxygen (¹O₂), they have not shown significant activity in inhibiting lipid peroxidation in some experimental models. frontiersin.org
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Heme Oxygenase-1)
Beyond direct scavenging, crocetin enhances the body's own antioxidant defenses by upregulating the expression and activity of key protective enzymes. In various experimental models, treatment with crocetin has been shown to increase the activity of Superoxide Dismutase (SOD) and Catalase (CAT). nih.govsemanticscholar.org SODs are a critical line of defense that catalyze the conversion of the highly reactive superoxide anion into oxygen and hydrogen peroxide, which is then broken down by catalase. mdpi.com
Heme Oxygenase-1 (HO-1) is another crucial stress-response protein with cytoprotective and anti-inflammatory effects that is induced by crocetin. nih.govnih.gov Studies have shown that crocetin treatment significantly increases the expression of HO-1, which plays a central role in cellular protection against oxidative challenges. nih.govspandidos-publications.com
| Enzyme System | Observed Effect of Crocetin/Crocin | Model/Context | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Significantly increased activity | High-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice | nih.gov |
| Catalase (CAT) | Significantly increased activity | High-fat diet-induced NAFLD in mice | nih.gov |
| Catalase (CAT) | Increased levels | Isoproterenol-induced myocardial infarction in rats | nih.gov |
| Catalase (CAT) | Significantly increased activity in tumor and liver tissues | 4T1-induced breast cancer in BALB/c mice | nih.gov |
| Heme Oxygenase-1 (HO-1) | Significantly increased expression | LPS-induced H9c2 cardiomyocytes | nih.gov |
| Heme Oxygenase-1 (HO-1) | Significantly increased expression | High-fat diet-induced NAFLD in mice | nih.gov |
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A primary mechanism through which crocetin regulates antioxidant enzymes is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like crocetin, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov
Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. researchgate.net Research has consistently shown that crocetin and crocin up-regulate Nrf2 and its downstream targets, including HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.govresearchgate.net This activation of the Nrf2 pathway is a critical component of crocetin's ability to protect cells from oxidative injury and inflammation. semanticscholar.orgresearchgate.net The cardioprotective effects of crocetin have been shown to be Nrf2-dependent, highlighting the central role of this pathway. semanticscholar.org
Anti-Inflammatory Mechanisms
Crocetine dimethyl ester's core structure, crocetin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators that are implicated in various diseases. mdpi.comresearchgate.net
Suppression of Inflammatory Markers (e.g., Cytokines, Interleukins, TNF-α, IL-1β, IL-6)
Crocetin has been shown to effectively suppress the expression and release of several pro-inflammatory cytokines. In models of tumorigenesis, crocetin administration significantly lowered serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Similarly, in a model of hemorrhagic shock, crocetin treatment suppressed the messenger RNA (mRNA) expression of TNF-α and IL-1β in liver tissue. nih.gov
Studies on non-alcoholic fatty liver disease (NAFLD) also found that crocetin significantly reduced the levels of TNF-α, IL-1β, and Interleukin-6 (IL-6), thereby mitigating liver inflammation. nih.gov Furthermore, crocin has been observed to inhibit the IL-6/STAT3 signaling pathway in liver cancer cells, which is crucial for tumor cell survival, proliferation, and invasion. spandidos-publications.com This body of evidence indicates a broad-spectrum inhibitory effect on key inflammatory cytokines.
| Inflammatory Marker | Observed Effect of Crocetin/Crocin | Model/Context | Reference |
|---|---|---|---|
| TNF-α | Suppressed serum levels | Methylcholanthrene-induced tumorigenesis in mice | nih.gov |
| TNF-α | Suppressed hepatic mRNA expression | Hemorrhagic shock in rats | nih.gov |
| TNF-α | Significantly reduced serum levels | High-fat diet-induced NAFLD in mice | nih.gov |
| TNF-α | Significantly lowered serum levels | Chronic Obstructive Pulmonary Disease (COPD) patients | nih.gov |
| IL-1β | Suppressed serum levels | Methylcholanthrene-induced tumorigenesis in mice | nih.gov |
| IL-1β | Suppressed hepatic mRNA expression | Hemorrhagic shock in rats | nih.gov |
| IL-1β | Significantly reduced serum levels | High-fat diet-induced NAFLD in mice | nih.gov |
| IL-6 | Significantly reduced serum levels | High-fat diet-induced NAFLD in mice | nih.gov |
| IL-6 | Inhibited IL-6/STAT3 signaling pathway | Hepatocellular carcinoma cells (Hep3B and HepG2) | spandidos-publications.com |
Interaction with Cellular Mechanisms of Inflammation
The anti-inflammatory effects of crocetin are mediated through its interaction with fundamental cellular signaling pathways that govern the inflammatory response. One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov
Impact on p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The parent compound of crocetine dimethyl ester, crocetin, has been shown to modulate this pathway. In human colorectal cancer cells (HCT-116), crocetin treatment led to an increase in the phosphorylation of p38 MAPK. researchgate.net This activation of the p38 MAPK signaling pathway is associated with the suppression of cancer cell growth and migration. researchgate.net Specifically, studies have demonstrated that crocetin can selectively inhibit p38 phosphorylation in the MAPK signaling pathway. researchgate.net In the context of angiogenesis, crocetin has been found to significantly inhibit the phosphorylation of p38, which is a mechanism underlying its ability to suppress angiogenesis induced by vascular endothelial growth factor (VEGF). nih.gov
Table 1: Effect of Crocetin on p-p38 MAPK/p38 MAPK Ratio in HCT-116 Cells
| Treatment | Concentration (µM) | Ratio of p-p38/p38 |
|---|---|---|
| Control | 0 | ~1.0 |
| Crocetin | 400 | ~1.9 |
| Crocetin | 600 | ~2.2 |
| Crocetin | 800 | ~2.5 |
This table is generated based on data reported in referenced studies and is for illustrative purposes. researchgate.net
Interactions with Nucleic Acids and Proteins
Crocetine dimethyl ester and its parent compound engage in significant interactions with essential biological macromolecules, which are fundamental to their cellular effects.
Table 2: Summary of Molecular Dynamics Simulation Findings for Dimethylcrocetin-DNA Interaction
| Parameter | Finding |
|---|---|
| Primary Interaction Site | Minor groove of B-DNA researchgate.net |
| Dominant Interaction Force | Van der Waals interactions |
| Sequence Preference | Higher binding energy with A-T rich sequences researchgate.net |
| Bonding | Formation of new classical and non-classical hydrogen bonds |
Data synthesized from molecular dynamics simulation studies. researchgate.net
While many natural products are known to target and poison human topoisomerase II by stabilizing the enzyme-DNA cleavage complex, specific studies detailing the direct interaction of crocetine dimethyl ester with topoisomerase II are not extensively covered in the available research. vanderbilt.edu Topoisomerase II is an essential enzyme that resolves DNA topological problems, and its inhibition can lead to genome fragmentation, a mechanism exploited by several anticancer drugs. vanderbilt.edu
The parent compound, crocetin, has been reported to inhibit the synthesis of both DNA and RNA in malignant cells. nih.govsemanticscholar.orgresearchgate.net This inhibitory effect on intracellular nucleic acid and protein synthesis is considered a key aspect of its anticancer properties. semanticscholar.orgacs.org Studies using Laser Scanning Confocal Microscopy have demonstrated that crocin, a glycoside of crocetin, also has inhibitory effects on cellular DNA and RNA synthesis. waocp.org This suggests that interference with the fundamental processes of nucleic acid production is a mechanism of action for this class of compounds. waocp.org
Crocetin has been shown to interact with and inhibit the Protein Kinase C (PKC) pathway. nih.gov In vascular smooth muscle cells (VSMCs), crocetin suppressed the activity of PKC in the cell membrane fraction that was stimulated by angiotensin II. nih.gov This inhibition was associated with the prevention of the membrane translocation of PKC-α, a specific isoform of the enzyme. nih.gov The suppression of PKC activity by crocetin is linked to its ability to inhibit cell proliferation. nih.gov
Cellular Signaling Pathway Modulation
Crocetine dimethyl ester and its related compounds modulate a variety of cellular signaling pathways, extending beyond the p38 MAPK and PKC pathways.
VEGFR2 Signaling: Crocetin has been found to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It concentration-dependently inhibits the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling kinases, including SRC, FAK, MEK, and ERK. frontiersin.org This indicates that the anti-angiogenic effects of crocetin are mediated through the VEGFR2/SRC/FAK and VEGFR2/MEK/ERK signaling pathways. frontiersin.org
PI3K-Akt Pathway: Crocetin can alleviate cellular apoptosis by increasing the activity of Bcl-2 and activating the PI3K-Akt signaling pathway. nih.gov In the context of glucose metabolism, crocetin improves glucose uptake by activating the Akt signaling pathway, suggesting it may act as an insulin-sensitizing agent. mdpi.com
Proto-oncogene Expression: The inhibitory effect of crocetin on the PKC pathway subsequently leads to the suppression of mRNA expression of proto-oncogenes such as c-fos, c-jun, and c-myc, which are crucial for cell proliferation. nih.gov
Effects on Cell Cycle Progression (e.g., G1 phase arrest)
Crocetine dimethyl ester, also referred to as this compound (DMCRT), has been observed to influence cell cycle progression, a fundamental process for cell proliferation. Research indicates that one of its potential antitumor actions involves the induction of cell cycle arrest. This mechanism prevents cancer cells from moving through the phases of division, thereby inhibiting their proliferation.
Specifically, the action of crocetine dimethyl ester has been linked to the upregulation of key cell cycle inhibitors. The proteins p21/CIP1 and p27/KIP1 are cyclin-dependent kinase inhibitors (CDKIs) that play a crucial role in halting the cell cycle, particularly at the G1/S transition. By binding to cyclin-CDK complexes, such as CDK2, these inhibitors prevent the kinase activity required for the cell to progress from the G1 phase (growth) to the S phase (DNA synthesis). Evidence suggests that crocetine dimethyl ester may promote the expression of p21/CIP1 and p27/KIP1, leading to an arrest in the G1 phase of the cell cycle. nih.gov
Table 1: Effects of Crocetine Dimethyl Ester on Cell Cycle Regulatory Proteins
| Target Protein | Reported Effect | Mechanism | Outcome |
|---|---|---|---|
| p21/CIP1 | Upregulation | Binds to and inhibits Cyclin-Dependent Kinase 2 (CDK2). nih.gov | Cell Cycle Arrest (G1 Phase) |
| p27/KIP1 | Upregulation | Binds to and inhibits Cyclin-Dependent Kinase 2 (CDK2). nih.gov | Cell Cycle Arrest (G1 Phase) |
Induction of Apoptosis (e.g., via BAX, BID upregulation; MYCN, BCL-2 downregulation)
In addition to halting cell cycle progression, crocetine dimethyl ester has been shown to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov This is a critical mechanism for eliminating malignant cells. The apoptotic activity of crocetine dimethyl ester is mediated through the modulation of several key regulatory genes and proteins involved in the intrinsic apoptotic pathway.
Research findings indicate that crocetine dimethyl ester promotes apoptosis through the following molecular changes:
Upregulation of Pro-apoptotic Proteins: The expression of BAX (Bcl-2-associated X protein) and BID (BH3 interacting-domain death agonist) is increased. nih.gov BAX is a crucial effector protein that, once activated, leads to the permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. BID is a BH3-only protein that can activate BAX. nih.gov
Downregulation of Anti-apoptotic and Oncogenic Proteins: The expression of BCL-2 (B-cell lymphoma 2) and MYCN is decreased. nih.gov BCL-2 is a primary anti-apoptotic protein that functions by inhibiting pro-apoptotic proteins like BAX. Its downregulation shifts the cellular balance in favor of apoptosis. MYCN is a proto-oncogene whose downregulation can contribute to the induction of apoptosis in a MYCN-dependent manner. nih.gov
This modulation of apoptotic regulators demonstrates a multi-pronged approach by which crocetine dimethyl ester can trigger the self-destruction of tumor cells. nih.gov
Table 2: Modulation of Apoptotic Pathway by Crocetine Dimethyl Ester
| Gene/Protein | Family/Function | Reported Effect of Crocetine Dimethyl Ester | Resulting Cellular Action |
|---|---|---|---|
| BAX | Pro-apoptotic Bcl-2 family | Upregulation nih.gov | Promotes Apoptosis |
| BID | Pro-apoptotic BH3-only protein | Upregulation nih.gov | Promotes Apoptosis |
| BCL-2 | Anti-apoptotic Bcl-2 family | Downregulation nih.gov | Promotes Apoptosis |
| MYCN | Proto-oncogene / Transcription factor | Downregulation nih.gov | Promotes Apoptosis |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Crocetine dimethyl ester | This compound, DMCRT |
| BAX | Bcl-2-associated X protein |
| BID | BH3 interacting-domain death agonist |
| BCL-2 | B-cell lymphoma 2 |
| MYCN | N-myc proto-oncogene protein |
| p21/CIP1 | Cyclin-dependent kinase inhibitor 1 |
| p27/KIP1 | Cyclin-dependent kinase inhibitor 1B |
Impact on Specific Biological Processes in Preclinical Models
Neuroprotective Mechanisms (e.g., reduction of neurotoxic molecules, improvement of cerebral oxygenation)
Crocetine dimethyl ester and its active metabolite, crocetin, exhibit significant neuroprotective properties through various mechanisms, primarily by mitigating the effects of neurotoxic molecules and enhancing cerebral oxygenation.
Reduction of Neurotoxic Molecules:
A primary mechanism of neuroprotection involves the attenuation of glutamate-induced excitotoxicity. Excessive levels of the neurotransmitter glutamate (B1630785) can lead to neuronal damage and death, a process implicated in conditions like cerebral ischemia and traumatic brain injury. Studies have shown that trans-crocetin can inhibit this glutamate-mediated excitotoxicity in a concentration-dependent manner. This is achieved, in part, by acting as an antagonist at the NMDA receptor, a type of glutamate receptor. By blocking the unregulated stimulation of these receptors, crocetin prevents the cascade of events that leads to neuronal cell death.
Furthermore, the neuroprotective effects are linked to potent antioxidant and anti-inflammatory actions. Crocetin and its glycoside ester, crocin, can suppress intracellular reactive oxygen species (ROS) accumulation, reduce oxidative stress, and mitigate mitochondrial dysfunction in neuronal cells. In models of Alzheimer's disease, crocin has been shown to reduce the content of amyloid-β (Aβ1-42), a key neurotoxic molecule, and inhibit neuronal apoptosis by modulating the expression of proteins in the Bcl-2 family and cleaved caspase-3. It also downregulates inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling, which are implicated in ischemic stroke injury.
Improvement of Cerebral Oxygenation:
Crocetin has been demonstrated to improve tissue oxygenation in the brain, which is critical in conditions of hemorrhage or ischemia. Studies in rat models of hemorrhagic shock showed that crocetin treatment resulted in a significant improvement in cerebral cortex oxygenation (PtO2) compared to saline-treated controls. The proposed mechanism for this effect is crocetin's ability to increase the diffusivity of oxygen in plasma. It is thought to physically alter the structure of water in plasma, creating more organized layers around it, which facilitates the movement of oxygen from red blood cells to the tissues. This enhancement of oxygen transport can help prevent or reduce the extent of neuronal damage caused by hypoxia.
| Mechanism | Model System | Key Findings | Reference |
| Reduction of Neurotoxic Molecules | Rat Neuroblastoma Cells (B104) | Concentration-dependent inhibition of glutamate-induced excitotoxicity. | |
| HT22 Cells (mouse hippocampal) | Reduced apoptosis, mitigated mitochondrial dysfunction, suppressed ROS and Ca2+ overload induced by glutamate. | ||
| Rat Model of Ischemic Stroke (MCAO) | Reduced infarct volume and apoptosis; downregulated TLR4/NF-κB pathway. | ||
| Improvement of Cerebral Oxygenation | Rat Model of Hemorrhage | Significantly increased median tissue oxygen partial pressure (PtO2) in the cerebral cortex. | |
| Stroke-Prone Hypertensive Rats | Reduced oxidative stress by scavenging reactive oxygen species in the brain. |
Cardioprotective Mechanisms (e.g., improvement of myocardial hypertrophy, mitochondrial function, reduction of sepsis-induced cardiac dysfunction)
Crocetine dimethyl ester's metabolite, crocetin, has demonstrated notable cardioprotective effects, addressing pathological conditions such as myocardial hypertrophy, mitochondrial dysfunction, and cardiac complications arising from sepsis through distinct molecular pathways.
Improvement of Myocardial Hypertrophy:
Myocardial hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Crocetin has been shown to attenuate cardiac hypertrophy by inhibiting key signaling pathways. Research indicates that crocetin can block the reactive oxygen species (ROS)-dependent mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase-1/2 (MEK/ERK1/2) pathway. This pathway is a critical regulator of cardiomyocyte growth. By suppressing this signaling cascade, crocetin prevents the pathological enlargement of heart cells. Furthermore, crocetin has been found to attenuate cardiac fibrosis, the excessive formation of connective tissue, by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, which is instrumental in collagen synthesis by cardiac fibroblasts.
Improvement of Mitochondrial Function:
Mitochondria are vital for meeting the high energy demands of the heart, and their dysfunction is a key factor in cardiac disease. Crocetin helps preserve and improve mitochondrial function in cardiomyocytes. In models of hypoxia/reoxygenation injury, crocetin protects against excessive mitochondrial fission, a process where mitochondria fragment, leading to dysfunction and cell death. It achieves this by regulating the dynamin-related protein 1 (Drp1), a key protein in the fission process, through the peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α). By maintaining mitochondrial integrity, crocetin helps sustain cellular adenosine (B11128) triphosphate (ATP) content and reduces the over-production of ROS, thereby protecting cardiomyocytes from oxidative stress and apoptosis. Some studies also suggest that the cardioprotective effects of related compounds are mediated through the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways, which are master regulators of cellular energy metabolism and mitochondrial biogenesis.
Reduction of Sepsis-Induced Cardiac Dysfunction:
Sepsis, a severe systemic inflammatory response to infection, can lead to life-threatening cardiac dysfunction. Crocetin has been shown to mitigate sepsis-induced cardiac injury by targeting both inflammation and mitochondrial health. In cellular models of cardiac sepsis using lipopolysaccharide (LPS), crocetin significantly reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This anti-inflammatory effect is mediated by the suppression of the p65/Keap1 signaling pathway and activation of the Nrf2/HO-1 pathway. Concurrently, crocetin protects mitochondria from sepsis-induced damage by preserving mitochondrial respiration, morphology, and fatty acid β-oxidation, thus preventing an energy deficit in the heart.
| Mechanism | Model System | Key Findings | Reference |
| Improvement of Myocardial Hypertrophy | Pressure Overload-Induced Mice; Angiotensin II-treated Cardiomyocytes | Inhibited ROS-dependent MEK-ERK1/2 pathway and GATA-4 activation; attenuated fibrosis via the TGF-β1/Smad pathway. | |
| Improvement of Mitochondrial Function | Hypoxia/Reoxygenation-Injured H9c2 Cardiomyocytes | Attenuated Drp1-mediated mitochondrial fission by regulating PGC-1α; reduced ROS and apoptosis. | |
| Reduction of Sepsis-Induced Cardiac Dysfunction | Lipopolysaccharide (LPS)-Induced H9c2 Cardiomyocytes | Reduced inflammatory cytokines (TNF-α, IL-6); protected mitochondrial respiration and morphology. |
Effects on Vascular Reactivity and Endothelial Function (e.g., nitric oxide pathway, smooth muscle contractility)
Crocetin, the primary metabolite of crocetine dimethyl ester, exerts significant beneficial effects on the vascular system by improving endothelial function and modulating vascular smooth muscle reactivity. These actions are primarily mediated through the nitric oxide (NO) pathway.
Nitric Oxide Pathway:
The endothelium plays a crucial role in regulating vascular tone through the release of signaling molecules, most notably nitric oxide (NO), a potent vasodilator. In conditions like hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired vasorelaxation. Studies have demonstrated that crocetin can restore and enhance endothelium-dependent relaxation. This effect is largely attributed to its interaction with the endothelial nitric oxide synthase (eNOS) enzyme. Crocetin has been shown to increase the activity of eNOS, the enzyme responsible for producing NO from L-arginine in endothelial cells.
Smooth Muscle Contractility:
| Mechanism | Model System | Key Findings | Reference |
| Nitric Oxide Pathway Modulation | Aortic Rings from Spontaneously Hypertensive Rats (SHR) | Improved acetylcholine-induced relaxation; effect was abolished by L-NAME (NOS inhibitor), indicating NO-dependence. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased the ratio of phosphorylated eNOS (p-eNOS) to total eNOS. | ||
| Smooth Muscle Contractility | Aortic Rings from Spontaneously Hypertensive Rats (SHR) | Diminished the maximum contractility induced by phenylephrine (B352888) in endothelium-intact rings. | |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibited proliferation induced by factors like Angiotensin II and PDGF-BB. |
Renoprotective Mechanisms (e.g., in NAFLD models)
While non-alcoholic fatty liver disease (NAFLD) is a condition primarily affecting the liver, it is closely linked to chronic kidney disease (CKD) through shared metabolic risk factors like obesity, insulin (B600854) resistance, and systemic inflammation. Crocetin, the active form of crocetine dimethyl ester, has demonstrated protective effects on the kidneys in the context of metabolic stress, which is relevant to NAFLD-associated renal dysfunction.
The primary renoprotective mechanisms of crocetin are centered on its potent antioxidant and anti-inflammatory properties. In animal models of NAFLD induced by a high-fat diet, which also develop signs of renal dysfunction, crocetin administration has been shown to improve kidney health. This is evidenced by a significant reduction in serum markers of renal damage, such as blood urea (B33335) nitrogen (BUN), creatinine (B1669602) (CR), and uric acid (UA).
At the molecular level, crocetin combats oxidative stress within the renal tissue. It significantly increases the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. This restoration of the oxidant/antioxidant balance helps to protect kidney cells from damage.
Furthermore, crocetin mitigates the systemic and local inflammation that contributes to renal injury. In NAFLD models, crocetin treatment leads to a marked decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the kidneys. This anti-inflammatory action is mediated, in part, by the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway. The Nrf2 pathway is a master regulator of the antioxidant and anti-inflammatory response, and its activation by crocetin is a key mechanism for protecting the kidneys from the metabolic insults associated with NAFLD.
| Mechanism | Model System | Key Findings | Reference |
| Reduction of Renal Function Biomarkers | High-Fat Diet (HFD)-Induced NAFLD Mouse Model | Significantly decreased serum levels of Blood Urea Nitrogen (BUN), Creatinine (CR), and Uric Acid (UA). | |
| Amelioration of Oxidative Stress | High-Fat Diet (HFD)-Induced NAFLD Mouse Model | Increased renal activities of Superoxide Dismutase (SOD) and Catalase (CAT); decreased Malondialdehyde (MDA) levels. | |
| Suppression of Inflammation | High-Fat Diet (HFD)-Induced NAFLD Mouse Model | Reduced renal expression of TNF-α, IL-6, and IL-1β; upregulated the Nrf2/HO-1 signaling pathway. |
Preclinical Research in Animal Models and in Vitro Systems
In Vitro Studies on Cell Lines
Crocetin (B7823005) dimethyl ester has been investigated for its effects on the proliferation of several cancer cell lines.
Glioblastoma and Rhabdomyosarcoma: In a study examining the impact of crocetin dimethyl ester on glioblastoma (A-172) and rhabdomyosarcoma (TE-671) cell lines, the compound demonstrated cytotoxic effects in a dose- and time-dependent manner. nih.govmdpi.comnih.gov For the A-172 glioblastoma cells, the IC50 values—the concentration required to inhibit the growth of 50% of cells—were estimated to be 4.73 mg/mL at 24 hours, 2.80 mg/mL at 48 hours, and 1.95 mg/mL at 72 hours. nih.gov In the case of TE-671 rhabdomyosarcoma cells, the IC50 value was determined to be 1.27 mg/mL. researchgate.net These cytotoxic effects were associated with the induction of apoptosis. nih.govnih.gov
Ovarian Carcinoma, Lung Cancer, and Melanoma: While direct studies on ovarian carcinoma and specific lung cancer cell lines were not detailed in the provided search results, related saffron compounds have shown activity. For instance, crocetin has demonstrated inhibitory effects on the proliferation of various cancer cells. amegroups.cnamegroups.org Similarly, while information on melanoma is limited, crocetin has been shown to inhibit melanogenesis in B16 melanoma cells. researchgate.net
Leukemia HL-60 and K562 cells: Research has indicated that crocetin dimethyl ester inhibits the proliferation of human promyelocytic leukemia HL-60 cells and chronic myelogenous leukemia K562 cells. amegroups.cnresearchgate.netorientjchem.org The 50% inhibition (ID50) for these cell lines was observed at concentrations of less than 2 μM. amegroups.cnorientjchem.org At a concentration of 5 µM, dimethylcrocetin induced differentiation in 70% of HL-60 cells. researchgate.net It has been suggested that this compound may disrupt DNA-protein interactions and inhibit the synthesis of nucleic acids. researchgate.net
Table 1: IC50 Values of Crocetin Dimethyl Ester on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Time Point |
| A-172 | Glioblastoma | 4.73 mg/mL | 24 hours |
| A-172 | Glioblastoma | 2.80 mg/mL | 48 hours |
| A-172 | Glioblastoma | 1.95 mg/mL | 72 hours |
| TE-671 | Rhabdomyosarcoma | 1.27 mg/mL | Not Specified |
Crocetin and its derivatives have been studied for their potential to modulate the inflammatory response in macrophages. In lipopolysaccharide (LPS)-activated macrophage cells, crocetin derivatives significantly reduced the levels of nitric oxide (NO), a key inflammatory mediator. nih.gov This suggests an anti-inflammatory potential for these compounds. nih.gov The ability of related compounds like crocin (B39872) to reduce the secretion of tumor necrosis factor-alpha (TNF-α) in macrophages further supports the potential anti-inflammatory properties of crocetin derivatives. researchgate.net
Oxidative stress is a key factor in the pathogenesis of age-related macular degeneration (AMD), a condition that affects retinal pigment epithelial (RPE) cells. nih.gov Studies have investigated the protective effects of crocetin, the parent compound of crocetin dimethyl ester, on ARPE-19 cells subjected to oxidative stress.
Pre-treatment with crocetin was found to protect ARPE-19 cells from oxidative damage by preserving cell membrane integrity, preventing the depletion of intracellular ATP, and maintaining the integrity of cell junctions and the cytoskeleton. nih.gov Furthermore, crocetin has been shown to have anti-apoptotic and antioxidant effects in ARPE-19 cells exposed to oxidative damage, suggesting its potential as a protective agent for these cells. nih.gov
The cytotoxic effects of crocetin dimethyl ester are linked to changes in the expression of genes involved in apoptosis and cell survival. In glioblastoma and rhabdomyosarcoma cells, treatment with crocetin dimethyl ester led to the upregulation of pro-apoptotic genes like BAX and BID, and the downregulation of anti-apoptotic and cell survival genes such as BCL-2, MYCN, SOD1, and GSTM1. nih.govnih.gov This modulation of gene expression contributes to the induction of programmed cell death in cancer cells.
Mitochondrial dysfunction is implicated in various diseases, including those involving inflammation and neurodegeneration. Crocetin has been shown to protect mitochondrial function in different cell models. For instance, in BV2 microglial cells damaged by MPP+, a neurotoxin, crocetin treatment helped to improve mitochondrial function. nih.gov In a model of sepsis-induced cardiac dysfunction using H9c2 cells, crocetin protected mitochondrial respiration and morphology. frontiersin.org It also mitigated mitochondrial dysfunction in l-glutamate-damaged HT22 cells. spandidos-publications.com These findings suggest that crocetin and its derivatives may exert their protective effects in part by preserving mitochondrial health.
In Vivo Animal Model Investigations
While extensive in vivo data specifically for crocetin dimethyl ester is limited in the provided results, studies on its parent compound, crocetin, offer some insights. In vivo studies have shown that crocetin can inhibit the growth of subcutaneously injected U251 and U87 glioblastoma cells in animal models. mdpi.com Furthermore, in a rat model of breast cancer, crocetin administration significantly suppressed tumor growth. tums.ac.ir Animal models have also been used to investigate the neuroprotective effects of crocetin in conditions like Parkinson's disease. nih.gov
Studies on Hyperlipidemia and Atherosclerosis Models
Research in animal models has demonstrated the potential of crocetin and its derivatives in managing hyperlipidemia and atherosclerosis. In a study involving rats on a high-cholesterol diet, crocetin administration was found to modulate the lipid profile. nih.gov It has been observed to reduce serum levels of total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein (LDL). nih.gov These effects are often attributed to the antioxidant and anti-inflammatory properties of the compound. nih.gov
Another study on atherosclerotic quails showed that crocetin treatment reduced total cholesterol, LDL-cholesterol, and triglyceride levels in the serum. mums.ac.ir It also inhibited the formation of aortic plaques. mums.ac.ir Similarly, in hyperlipidemic mice, crocetin significantly decreased TG and LDL-cholesterol levels, with an efficacy comparable to lovastatin. mums.ac.ir In apolipoprotein E-deficient (ApoE−/−) mice, a model for atherosclerosis, crocin (a related compound) was shown to inhibit aortic plaque formation and lipid deposition while increasing collagen in the plaque. nih.gov It also led to a decrease in body weight gain and an improvement in serum lipid levels, including a reduction in TC and LDL-C, and an increase in high-density lipoprotein-cholesterol (HDL-C). nih.gov
Table 1: Effects of Crocetin and Related Compounds on Lipid Profiles in Animal Models
| Animal Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Rats (high-cholesterol diet) | Crocetin | Reduced serum TC, TG, and LDL. | nih.gov |
| Atherosclerotic quails | Crocetin | Reduced serum total cholesterol, LDL-cholesterol, and triglycerides; inhibited aortic plaque formation. | mums.ac.ir |
| Hyperlipidemic mice | Crocetin | Decreased TG and LDL-cholesterol levels. | mums.ac.ir |
Research on Neurodegenerative Disease Models
Crocetin and its derivatives have shown neuroprotective properties in various experimental models of neurodegenerative diseases. nih.gov In vitro studies using murine hippocampal HT22 cells demonstrated that crocetin can protect against amyloid β1-42-induced cell death, a hallmark of Alzheimer's disease. scirp.org This protective effect is associated with the attenuation of oxidative stress. scirp.org
In animal models, crocetin has been investigated for its potential to improve memory and alleviate depression-like behaviors. Studies have shown that it can protect against cognitive impairments induced by various factors. scirp.org For instance, in a rat model of Parkinson's disease, crocetin treatment was found to attenuate motor deficits and protect dopaminergic neurons. nih.gov It also exhibited anti-inflammatory effects by reducing the expression of inflammatory genes and cytokines in the brain. nih.gov Furthermore, in rats subjected to chronic restraint stress, crocetin treatment ameliorated depression-like behavior, as indicated by reduced immobility time in the forced swim test. researchgate.net This effect was accompanied by a reduction in oxidative stress markers in the brain. researchgate.net
Research on crocin, a closely related compound, has also provided insights into the potential mechanisms. Crocin has been shown to improve memory deficits in models of Alzheimer's disease and Parkinson's disease. e-century.us It has been found to increase dopamine (B1211576) levels in the brain and modulate signaling pathways involved in neuroinflammation and oxidative stress. e-century.usmdpi.com
Table 2: Neuroprotective Effects of Crocetin and Crocin in Preclinical Models
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Murine hippocampal HT22 cells | Crocetin | Protected against amyloid β1-42-induced cell death by reducing oxidative stress. | scirp.org |
| MPTP-induced Parkinson's disease mice | Crocetin | Attenuated motor deficits, protected dopaminergic neurons, and reduced neuroinflammation. | nih.gov |
| Chronic restraint stress in rats | Crocetin | Ameliorated depression-like behavior and reduced brain oxidative stress. | researchgate.net |
Evaluation in Cancer Chemoprevention Models
The potential of crocetin and its dimethyl ester in cancer chemoprevention has been explored in several preclinical models. nih.govresearchgate.net In a pancreatic cancer xenograft mouse model, crocetin was found to inhibit tumor progression. nih.govnih.gov It has been shown to suppress the proliferation of various pancreatic cancer cell lines. nih.gov
In models of skin cancer, administration of crocetin delayed the onset of skin tumor formation initiated by dimethylbenz[a]anthracene (DMBA) and promoted by croton oil in mice. nih.govorientjchem.org A similar antitumor effect was observed in hairless mice with skin tumors. nih.govorientjchem.org The mechanism behind this is thought to involve the inhibition of DNA, RNA, and protein synthesis in cancer cells. nih.gov
Furthermore, crocetin has demonstrated inhibitory effects on the growth of various cancer cell lines in vitro, including those from breast and lung cancer. nih.govfrontiersin.org It has been suggested that the antitumor activity of crocetin could be due to its ability to reduce the synthesis of nucleic acids and proteins in tumor cells. nih.gov In a lung cancer animal model, crocetin was reported to have antitumor activity by scavenging free radicals and increasing the activity of drug-metabolizing enzymes. nih.gov
Table 3: Anticancer Effects of Crocetin in Preclinical Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Pancreatic cancer (xenograft mice) | Inhibited tumor progression and proliferation of cancer cells. | nih.govnih.gov |
| Skin cancer (chemically induced in mice) | Delayed onset and decreased formation of skin tumors. | nih.govorientjchem.org |
Studies on Hepatic Injury Models
Crocetin has been investigated for its protective effects against liver damage in various animal models. In rats with aflatoxin B1 (AFB1)-induced hepatotoxicity, pretreatment with crocetin significantly suppressed the elevation of serum marker enzymes for liver damage. nih.gov This suggests a chemopreventive effect on acute hepatic injury. nih.gov The protective mechanism is thought to involve the elevation of hepatic glutathione (B108866) (GSH) and the activities of glutathione S-transferase (GST) and glutathione peroxidase (GSH-Px). nih.gov Crocetin also reduced the formation of AFB1-DNA adducts in the liver. orientjchem.orgnih.gov
Furthermore, crocetin has been shown to protect rat primary hepatocytes against oxidative damage. researchgate.net It also suppressed hepatotoxic lesions induced by AFB1. researchgate.netresearchgate.net In the context of non-alcoholic fatty liver disease (NAFLD), while direct studies on crocetin dimethyl ester are limited, related compounds like crocin have shown hepatoprotective effects by reducing lipid peroxidation and enhancing antioxidant enzymes. nih.gov
Table 4: Hepatoprotective Effects of Crocetin
| Hepatic Injury Model | Key Findings | Reference |
|---|---|---|
| Aflatoxin B1-induced hepatotoxicity in rats | Suppressed elevation of liver damage markers, increased antioxidant enzymes, and reduced DNA adduct formation. | orientjchem.orgnih.gov |
| Rat primary hepatocytes | Protected against oxidative damage. | researchgate.net |
Investigation of Radioprotective Effects in Testicular Models
The potential of crocetin to protect against radiation-induced damage has been studied in testicular models. In an in vitro model using testis fragments from pubertal mice, exposure to X-rays caused significant structural and cellular damage. nih.govnih.gov Pre- and post-irradiation treatment with crocetin was found to significantly reduce this testis injury. nih.govnih.gov
Crocetin was observed to counteract the deleterious effects of X-rays on the seminiferous tubules, preserving their diameter and the thickness of the germinal epithelium. nih.gov It also modulated the cellular response to DNA damage and oxidative stress. nih.govnih.gov These findings suggest that crocetin may act as a fertoprotective agent against the harmful effects of ionizing radiation on the pubertal testis. nih.govnih.gov The radioprotective effects are thought to be mediated by the direct action of crocetin. researchgate.net
Table 5: Radioprotective Effects of Crocetin in a Testicular Model
| Model | Key Findings | Reference |
|---|
Assessment of Vascular Responses in Hypertensive Rat Models
The effects of crocetin on vascular function have been assessed in hypertensive rat models. In spontaneously hypertensive rats (SHRs), crocetin was found to increase the relaxation of the aorta in response to acetylcholine. frontiersin.org This suggests an improvement in endothelial function. frontiersin.org The mechanism appears to involve the endothelial nitric oxide (NO) pathway. frontiersin.org
Another study using aortic rings from hypertensive rats showed that crocetin diminished the maximum contractility induced by phenylephrine (B352888) in intact blood vessels. mdpi.comresearchgate.net This effect was abolished by the inhibition of nitric oxide synthase, further supporting the role of the NO pathway. mdpi.comresearchgate.net These findings indicate that crocetin has endothelium-dependent pro-relaxing actions, which could be beneficial in the context of hypertension. mdpi.com
Table 6: Vascular Effects of Crocetin in Hypertensive Rat Models
| Model | Key Findings | Reference |
|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Increased acetylcholine-induced aortic relaxation via the endothelial NO pathway. | frontiersin.org |
Studies on Oxygen Transport and Pulmonary Oxygenation
Crocetin has been reported to enhance the rate of oxygen transport and diffusivity. nih.govfrontiersin.org This property is attributed to its unique ability to physically alter the structure of water in plasma, leading to improved hydrogen bonding. nih.gov This enhanced oxygen diffusion from plasma can have significant physiological effects. nih.gov
Studies have shown that this increased oxygen diffusivity can lead to increased alveolar oxygen transport and enhanced pulmonary oxygenation. researchgate.netresearchgate.net This effect has been observed to improve cerebral oxygenation in hemorrhaged rats. researchgate.net The ability of crocetin to enhance oxygen transport is a key mechanism that may underlie its therapeutic potential in various conditions characterized by hypoxia or ischemia. nih.govfrontiersin.org
Table 7: Compounds Mentioned in the Article
| Compound Name |
|---|
| Acetylcholine |
| Aflatoxin B1 |
| Amyloid β1-42 |
| Crocetin |
| Crocetin dimethyl ester |
| Crocin |
| Croton oil |
| Dimethylbenz[a]anthracene |
| Glutathione |
| Lovastatin |
| Nitric oxide |
Structure-Activity Relationship (SAR) Studies of Crocetine Dimethyl Ester and Derivatives
The exploration of the structure-activity relationship (SAR) for crocetin dimethyl ester and its derivatives is an emerging area of research. The core structure of crocetin, a C20 polyene dicarboxylic acid, offers multiple sites for chemical modification, which can influence its physicochemical properties and biological activities. The esterification of the terminal carboxylic acid groups to form crocetin dimethyl ester is a key modification that enhances its solubility in certain solvents compared to crocetin, which may, in turn, affect its bioavailability and cellular uptake. biosynth.com
Research into the modification of crocetin's structure has provided insights that may be relevant to understanding the SAR of its dimethyl ester derivative. For instance, the synthesis of crocetin amide derivatives by conjugating the carboxylic acid groups with ethylamine (B1201723) and 4-fluorobenzylamine (B26447) was shown to significantly increase water solubility. researchgate.net These derivatives also demonstrated enhanced inhibitory effects on the proliferation of various tumor cell lines and improved anti-inflammatory efficacy with reduced cytotoxicity compared to the parent crocetin. researchgate.net This suggests that modifications at the terminal ends of the polyene chain are critical for modulating the biological activity.
While direct and extensive SAR studies on a series of crocetin dimethyl ester derivatives are not widely available in the current literature, the principle that modifications to the terminal ester groups can significantly impact activity is a key takeaway. The lipophilicity and electronic properties of the ester group are likely to play a crucial role in the molecule's interaction with biological targets. Further research involving the synthesis and biological evaluation of a wider array of crocetin ester derivatives is necessary to establish a comprehensive SAR profile.
Table 1: Effects of Structural Modifications on the Biological Activities of Crocetin Derivatives
| Compound/Derivative | Modification | Key Finding | Reference |
| Crocetin Amide Derivatives | Conjugation of carboxylic acid groups with ethylamine and 4-fluorobenzylamine | Increased water solubility, enhanced anti-tumor and anti-inflammatory activity compared to crocetin. | researchgate.net |
| Crocetine Dimethyl Ester | Esterification of both carboxylic acid groups with methanol (B129727) | Enhanced solubility in certain organic solvents compared to crocetin. | biosynth.com |
Comparative Studies with Crocetin and Crocin
Comparative studies have been conducted to differentiate the pharmacological effects of crocetin dimethyl ester from its parent compound, crocetin, and the more water-soluble glycosylated form, crocin. These studies highlight significant differences in their potency and mechanisms of action across various biological assays.
In the realm of oncology research, the cytotoxic effects of these compounds have been directly compared. One study on the human promyelocytic leukemia cell line HL-60 demonstrated that this compound (crocetine dimethyl ester) was the most potent inhibitor of cell growth. mdpi.com After a three-day incubation period, the concentrations required to induce 50% inhibition of cell growth (IC50) were 1.2 µM for this compound, 5 µM for crocetin, and 6.6 µM for crocin carotenoids. mdpi.com Another in vitro study compared the effects of this compound and crocin extracts on glioblastoma (A172) and rhabdomyosarcoma (TE671) cell lines. mdpi.com For A172 cells at 72 hours, the IC50 value for crocin extracts was 1.72 mg/mL, while for this compound it was 1.95 mg/mL. mdpi.com
The structural differences between these molecules, particularly the nature of the terminal groups, are believed to underlie their varying biological efficacies. Crocetin possesses two terminal carboxylic acid groups, crocin has these groups esterified with gentiobiose (a disaccharide), and crocetin dimethyl ester has methyl ester groups. These differences influence properties such as solubility and membrane permeability. nih.gov Crocetin is lipophilic, while crocin is hydrophilic. nih.gov Crocetin dimethyl ester's esterification enhances its solubility in organic solvents, which may facilitate its passage through cellular membranes compared to the more polar crocetin. biosynth.com
In studies of angiogenesis, the formation of new blood vessels, crocetin has been shown to be more effective than crocin at inhibiting this process in human umbilical vein endothelial cells (HUVECs). nih.gov Crocetin demonstrated a higher cytotoxicity in HUVECs compared to crocin and was a more potent inhibitor of cell migration and tube formation. nih.gov While this study did not include crocetin dimethyl ester, it underscores the importance of the terminal functional groups in determining biological activity.
Furthermore, in the context of cardiovascular effects, crocetin and crocin have been shown to have differing impacts on L-type Ca2+ currents in isolated rat cardiomyocytes. jst.go.jp Crocin exhibited a higher maximum inhibition rate on the L-type calcium current compared to crocetin. jst.go.jp These findings suggest that even between the parent acid and its glycosylated ester, the pharmacological actions can vary significantly.
Table 2: Comparative Cytotoxicity of Crocetine Dimethyl Ester, Crocetin, and Crocin in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Crocetine Dimethyl Ester | HL-60 (Human promyelocytic leukemia) | 1.2 µM | 3 days | mdpi.com |
| Crocetin | HL-60 (Human promyelocytic leukemia) | 5 µM | 3 days | mdpi.com |
| Crocin | HL-60 (Human promyelocytic leukemia) | 6.6 µM | 3 days | mdpi.com |
| Crocetine Dimethyl Ester | A172 (Glioblastoma) | 1.95 mg/mL | 72 hours | mdpi.com |
| Crocin Extracts | A172 (Glioblastoma) | 1.72 mg/mL | 72 hours | mdpi.com |
Future Research Directions and Translational Potential Preclinical Focus
Elucidation of Further Molecular Mechanisms
While initial studies have provided glimpses into the molecular interactions of crocetin (B7823005) dimethyl ester, a deeper understanding of its mechanisms is crucial for its development as a research tool or therapeutic lead. Future preclinical research should focus on several key areas. Investigations into its interaction with nucleic acids have shown promise; for instance, molecular dynamic simulations revealed that dimethylcrocetin interacts with the minor groove of DNA. researchgate.net Analysis of these interactions indicated that Van der Waals forces are the primary contributors to the binding energy. researchgate.net
Further studies could explore its influence on gene expression and cellular signaling pathways. For example, in cancer cell lines, this compound has been observed to induce apoptosis by upregulating pro-apoptotic proteins like BAX and BID while downregulating the anti-apoptotic protein BCL-2 and the oncogene MYCN. mdpi.com Another identified mechanism is its ability to inhibit acetylcholinesterase (AChE) by binding simultaneously to both the catalytic and peripheral anionic sites of the enzyme, resulting in mixed-type inhibition. acs.org Expanding on these findings to identify other direct protein targets and downstream signaling cascades will be critical.
| Molecular Target/Process | Observed Mechanism of Crocetin Dimethyl Ester | Supporting Evidence | Citation |
|---|---|---|---|
| DNA Interaction | Binds to the minor groove; stabilized primarily by Van der Waals forces. | Molecular Dynamic Simulations | researchgate.net |
| Apoptosis Induction | Upregulates BAX and BID; downregulates BCL-2 and MYCN. | Gene expression analysis in cancer cell lines | mdpi.com |
| Enzyme Inhibition | Exhibits mixed-type inhibition of acetylcholinesterase (AChE) by binding to catalytic and peripheral anionic sites. | Kinetic analysis and in silico docking studies | acs.org |
Exploration of Novel Biological Activities in Preclinical Settings
The known biological activities of crocetin dimethyl ester, such as its antioxidant and cytotoxic effects, serve as a foundation for exploring a wider range of potential applications in preclinical models. mdpi.commedchemexpress.com Its demonstrated cytotoxic effects against glioblastoma and rhabdomyosarcoma cell lines in a dose- and time-dependent manner highlight its potential as an anti-cancer agent. mdpi.com Furthermore, its activity as an acetylcholinesterase inhibitor suggests a possible role in models of neurodegenerative diseases like Alzheimer's. acs.org
Future preclinical studies should systematically screen crocetin dimethyl ester for other pharmacological activities frequently attributed to its parent compound, crocetin, such as anti-inflammatory, neuroprotective, and cardioprotective effects. researchgate.netnih.gov The parent compound, crocetin, has been shown to inhibit pro-inflammatory mediators and protect cells from reactive oxygen species (ROS). nih.gov Investigating whether the dimethyl ester derivative retains or enhances these properties is a logical next step.
Development of Advanced In Vitro and In Vivo Models
To thoroughly evaluate the biological activities of crocetin dimethyl ester, the use of sophisticated and relevant disease models is essential. In vitro studies have successfully utilized cancer cell lines such as human glioblastoma (A172) and rhabdomyosarcoma (TE671) to assess cytotoxicity. mdpi.com Future research could expand to 3D organoid and spheroid cultures, which more closely mimic the in vivo tumor microenvironment. For neuroprotective studies, adapting models like the Human Umbilical Vein Endothelial Cells (HUVECs) and in vivo zebrafish models, previously used for crocetin to study angiogenesis, could provide valuable insights. frontiersin.org
In vivo, beyond standard rodent models for pharmacokinetics, employing transgenic models of disease (e.g., Alzheimer's disease models) would be invaluable. acs.org Furthermore, specialized models such as the in vitro model of the pubertal testis used to study irradiation injury could be adapted to investigate protective effects of crocetin dimethyl ester against various cellular stressors. mdpi.com
Strategies for Enhancing Bioavailability and Stability in Research Models
A significant hurdle for the research application of crocetin and its derivatives is their inherent instability and poor solubility. Crocetin is sensitive to light, heat, and pH. nih.gov While esterification to form crocetin dimethyl ester is one derivatization strategy, further enhancements are needed for reliable use in experimental models. nih.govfrontiersin.org
Several strategies employed for crocetin could be adapted for its dimethyl ester. Nano-formulations, such as encapsulation in solid lipid nanoparticles or chitosan-alginate nanoparticles, have shown promise for improving the stability and bioavailability of related compounds. frontiersin.org Another effective approach is the formation of inclusion complexes with cyclodextrins. Studies have shown that incorporating crocetin into α-cyclodextrin, HP-β-cyclodextrin, and γ-cyclodextrin can significantly enhance its water solubility and stability against heat, light, and humidity. mdpi.com Additionally, the use of stabilizers like propyl paraben has been shown to considerably improve the shelf-life of crocetin esters in aqueous solutions. researchgate.net For research purposes, ensuring stability in storage is also key; crocetin has been noted to be stable for up to two years when stored at -20°C.
| Strategy | Description | Potential Benefit for Research Models | Citation |
|---|---|---|---|
| Inclusion Complexation | Encapsulation of the molecule within cyclodextrin (B1172386) cavities (e.g., α-CD, HP-β-CD, γ-CD). | Improves aqueous solubility and protects against degradation from heat, light, and humidity. | mdpi.com |
| Nanoencapsulation | Formulation into lipid-based nanoparticles (e.g., solid lipid nanoparticles) or biopolymer nanoparticles. | Enhances stability, bioavailability, and allows for controlled release. | frontiersin.org |
| Chemical Stabilization | Addition of agents such as parabens to aqueous solutions. | Increases the shelf-life and stability of ester forms in solution. | researchgate.net |
| Prodrug Synthesis | Creation of more soluble derivatives, such as amide prodrugs. | Significantly enhances aqueous solubility and can improve biological activity. | nih.gov |
Integration of Computational and Experimental Approaches (e.g., Molecular Docking, MD Simulations)
The integration of computational and experimental methods offers a powerful paradigm for accelerating research on crocetin dimethyl ester. In silico techniques can predict interactions and guide laboratory experiments, saving time and resources. Molecular dynamics (MD) simulations have already been successfully used to model the binding of this compound to DNA, providing detailed insights into the stability and nature of the complex. researchgate.net The study calculated binding energies and used radial distribution function analysis to identify hydrogen bond formation. researchgate.net
Similarly, molecular docking has been combined with in vitro enzymatic assays to confirm the mixed-type inhibition mechanism of this compound on acetylcholinesterase, by showing its ability to bind to both the catalytic and peripheral anionic sites. acs.org This dual approach provides a more robust validation of the proposed mechanism. Future studies can leverage these computational tools to screen for new potential protein targets, predict binding affinities, and understand structure-activity relationships before engaging in more complex and costly experimental validations. The methodologies used to study crocin-phospholipid complexes, which employed MD simulations to find the optimal molar ratio for synthesis, are directly transferable to studies on crocetin dimethyl ester formulations. nih.gov
Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Studies
Exploring the synergistic potential of crocetin dimethyl ester with other compounds could unlock new therapeutic strategies. The parent compound, crocetin, has been noted to have synergistic effects with some chemotherapy agents, suggesting that its derivatives may also enhance the efficacy of conventional cancer treatments. researchgate.net
Preclinical studies should be designed to investigate these potential synergies. For example, research on related compounds has shown that trans-sodium crocetinate, when combined with recombinant tissue plasminogen activator (rtPA), improved outcomes in an experimental stroke model. frontiersin.org Another study found a synergistic effect between crocetin and zinc sulfate (B86663) in reducing hepatic ischemia-reperfusion injury in rats. frontiersin.org Based on these precedents, future preclinical research could explore combinations of crocetin dimethyl ester with other antioxidants, anti-inflammatory agents, or standard-of-care drugs in relevant disease models to identify combinations that result in enhanced or complementary effects.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing crocetine dimethyl ester with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst ratio) while monitoring yield via HPLC or GC-MS. Purity can be ensured through recrystallization or column chromatography, validated by NMR (¹H/¹³C) and mass spectrometry. Researchers should compare melting points and spectral data with literature values to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing crocetine dimethyl ester, and how should they be validated?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.
- IR Spectroscopy : Confirm ester functional groups via C=O stretching frequencies (~1740 cm⁻¹).
- Chromatography : Validate HPLC retention times against certified reference materials. Cross-validate results with independent techniques (e.g., LC-MS for molecular ion confirmation) .
Q. How can researchers design experiments to assess the stability of crocetine dimethyl ester under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Quantify degradation products via LC-MS and compare with stability-indicating assays .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for crocetine dimethyl ester across different in vitro models?
- Methodological Answer : Perform meta-analysis of dose-response curves, accounting for variables like cell line specificity, assay protocols, and solvent effects (e.g., DMSO cytotoxicity). Use statistical tools (ANOVA with post-hoc tests) to identify outliers. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for elucidating the mechanism of action of crocetine dimethyl ester at the molecular level?
- Methodological Answer : Combine computational docking studies (e.g., molecular dynamics simulations) with experimental validation:
- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity.
- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream biomarkers .
Q. How can researchers ensure reproducibility in pharmacological studies of crocetine dimethyl ester?
- Methodological Answer : Adopt the ARRIVE guidelines for preclinical studies:
- Standardized Protocols : Detail animal models, dosing regimens, and endpoints.
- Blinding : Randomize treatment groups and use blinded data analysis.
- Data Transparency : Share raw datasets and code for statistical analysis in public repositories .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of crocetine dimethyl ester in heterogeneous biological systems?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply mixed-effects models to account for variability in tissue samples. Validate with bootstrapping or Bayesian inference for small sample sizes .
Q. How can cross-disciplinary approaches enhance the study of crocetine dimethyl ester’s pharmacokinetic properties?
- Methodological Answer : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with metabolomics:
- In Silico Prediction : Use tools like GastroPlus to simulate absorption/distribution.
- In Vivo Validation : Perform mass balance studies with radiolabeled compounds and track metabolites via UPLC-QTOF-MS .
Q. What ethical considerations are critical when designing animal or human studies involving crocetine dimethyl ester?
- Methodological Answer : Follow institutional review board (IRB) protocols for human studies and ARRIVE 2.0 guidelines for animal research. Justify sample sizes via power analysis to minimize unnecessary subject use. Disclose conflicts of interest and adhere to open-data mandates .
Data Presentation and Validation Guidelines
- Tables : Include raw data (e.g., peak integrals from NMR), statistical parameters (mean ± SD, p-values), and comparative literature values.
- Figures : Use high-resolution chromatograms/spectra with annotated peaks. For bioactivity data, provide scatter plots with trendlines and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
